1-Butyl-3-methylimidazolium (L)-lactate

Descripción

Classification within Chiral Ionic Liquids and Room-Temperature Molten Salts

1-Butyl-3-methylimidazolium (L)-lactate is classified as a chiral ionic liquid (CIL). This classification arises from the presence of a chiral center in its anionic component, the (L)-lactate ion. Chiral ionic liquids are a subset of ionic liquids where either the cation, the anion, or both possess chirality. In the case of [Bmim][L-lactate], the cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), is achiral, while the anion, (L)-lactate, is chiral.

Furthermore, it is also categorized as a room-temperature molten salt. Unlike traditional salts such as sodium chloride, which have high melting points, room-temperature molten salts are liquid below 100°C. This property, combined with their negligible vapor pressure and high thermal stability, makes them attractive alternatives to conventional volatile organic solvents.

The physicochemical properties of this compound are crucial for its application in materials science. While extensive data for this specific ionic liquid is not as abundant as for more common ILs, some of its properties have been reported.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | Clear yellow to brown viscous liquid |

| Refractive Index | 1.491-1.493 |

Historical Context and Evolution in Ionic Liquid Research

The journey of ionic liquids dates back to the early 20th century, but their potential as versatile solvents and materials components was not fully realized until the 1980s and 1990s. The initial focus was on air- and water-sensitive chloroaluminate-based ionic liquids. A significant breakthrough came with the development of air- and water-stable ionic liquids, such as those based on the 1-alkyl-3-methylimidazolium cation.

The introduction of chirality into ionic liquids marked a pivotal step in their evolution. The first report of a chiral ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) lactate (B86563), is credited to Seddon and his coworkers in 1999. nih.gov They synthesized this compound through an anion metathesis reaction, combining 1-butyl-3-methylimidazolium chloride with sodium (S)-2-hydroxypropionate. nih.gov Another method for its synthesis involves a neutralization reaction.

The development of [Bmim][L-lactate] and other chiral ionic liquids has been driven by the demand for "green" and tunable solvents for asymmetric synthesis and chiral separations. The ability to design ionic liquids with specific properties by modifying their cation and anion has been a key factor in their growing application in various fields, including materials science for the creation of chiral polymers and functional materials. Research into imidazolium-based ionic liquids continues to evolve, with a focus on enhancing their physicochemical properties, biodegradability, and performance in specific applications.

Structure

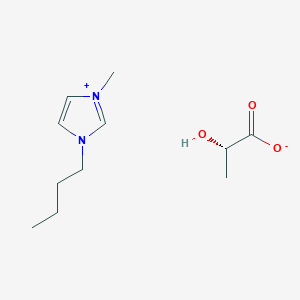

2D Structure

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C3H6O3/c1-3-4-5-10-7-6-9(2)8-10;1-2(4)3(5)6/h6-8H,3-5H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFFKUDZLZREEX-WNQIDUERSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044521 | |

| Record name | 1-Butyl-3-methylimidazolium L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878132-20-8 | |

| Record name | 1H-Imidazolium, 3-butyl-1-methyl-, (2S)-2-hydroxypropanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878132-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1 Butyl 3 Methylimidazolium L Lactate

Anion Exchange Reaction Mechanisms and Optimization

The conventional and most straightforward method for synthesizing 1-butyl-3-methylimidazolium (L)-lactate involves a metathesis or anion exchange reaction. This process typically starts with the synthesis of a 1-butyl-3-methylimidazolium halide, such as chloride ([BMIM]Cl) or bromide ([BMIM]Br). The halide salt is then reacted with a lactate (B86563) salt, commonly silver (I) (L)-lactate or an alkali metal (L)-lactate.

The reaction with silver (I) (L)-lactate is driven by the precipitation of the insoluble silver halide (e.g., AgCl or AgBr), which shifts the equilibrium towards the formation of the desired ionic liquid. However, the high cost of silver salts and the need for subsequent filtration to remove the precipitate are significant drawbacks of this method.

An alternative and more economical approach utilizes alkali metal lactates. In this case, the reaction is typically carried out in a solvent in which the resulting alkali halide has low solubility, facilitating its removal. Optimization of this process involves careful selection of the solvent, reaction temperature, and stoichiometry of the reactants to maximize the yield and purity of the this compound.

Another method involves the use of a basic ion-exchange resin in the lactate form. researchgate.net In this process, 1-butyl-3-methylimidazolium chloride is passed through the resin, where the chloride ions are exchanged for lactate ions. researchgate.net This technique can yield a high-purity product and avoids the formation of inorganic salt byproducts. researchgate.net

Researchers have also explored direct synthesis methods, such as the reaction of 1-butyl-3-methylimidazolium hydroxide (B78521) with lactic acid. This acid-base neutralization reaction yields the desired ionic liquid and water, which can be removed under reduced pressure. The optimization of this pathway focuses on the precise control of stoichiometry to avoid the presence of unreacted starting materials in the final product.

Development of High-Purity Synthesis Protocols

The development of high-purity synthesis protocols for this compound is crucial for its application in sensitive areas such as catalysis and electrochemistry. Impurities, particularly halide ions and unreacted starting materials, can significantly alter the physicochemical properties of the ionic liquid.

A common starting point for high-purity synthesis is the preparation of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) from 1-methylimidazole (B24206) and 1-chlorobutane. rsc.orgnih.gov The reaction is often carried out in a solvent like toluene, followed by recrystallization from a solvent such as ethyl acetate (B1210297) to obtain a white crystalline solid. rsc.org

Further purification steps may include treatment with activated charcoal to remove colored impurities and passage through a short column of alumina. rsc.org The final product is then dried under vacuum at an elevated temperature to remove any residual water and volatile organic solvents. rsc.orgnih.gov

The table below summarizes key aspects of a typical high-purity synthesis protocol for a related 1-butyl-3-methylimidazolium-based ionic liquid, which illustrates the rigorous steps taken to ensure purity.

Spectroscopic Characterization Techniques for Synthetic Validation

The validation of the synthesis of this compound and the confirmation of its purity rely on various spectroscopic techniques. These methods provide detailed information about the molecular structure and composition of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR : The proton NMR spectrum provides information on the different types of protons in the molecule. For the 1-butyl-3-methylimidazolium cation, characteristic signals are observed for the protons on the imidazolium (B1220033) ring, the butyl chain, and the methyl group. The chemical shifts of the imidazolium ring protons are particularly sensitive to the anionic counterpart and can indicate the successful replacement of the halide ion with the lactate anion. rsc.org

¹³C NMR : The carbon-13 NMR spectrum complements the ¹H NMR data by showing the signals for all unique carbon atoms in the cation and anion. This technique is instrumental in confirming the carbon framework of both the 1-butyl-3-methylimidazolium cation and the lactate anion. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the ionic liquid. The spectrum of this compound will show characteristic absorption bands corresponding to:

C-H stretching vibrations of the alkyl groups and the imidazolium ring. nih.gov

C=C and C=N stretching vibrations within the imidazolium ring. nih.gov

O-H and C=O stretching vibrations of the lactate anion.

The presence of a broad peak in the higher wavenumber region can indicate the formation of a quaternary amine salt. nih.gov The disappearance of bands associated with the initial halide anion and the appearance of new bands corresponding to the lactate anion confirm the successful anion exchange.

The table below presents typical spectroscopic data used for the validation of 1-butyl-3-methylimidazolium-based ionic liquids.

Compound Names

1 Butyl 3 Methylimidazolium L Lactate As a Green Solvent in Chemical Transformations

Implementation in Sustainable Organic Synthesis

The application of 1-Butyl-3-methylimidazolium (L)-lactate in sustainable organic synthesis is primarily centered on its role as a chiral solvent that can influence the stereochemical outcome of reactions. The inherent chirality of the (L)-lactate anion provides a chiral environment that can favor the formation of one enantiomer over another in asymmetric synthesis.

One of the earliest and most cited examples of its use is in the Diels-Alder reaction. Research has shown that conducting Diels-Alder reactions in neutral ionic liquids, including this compound, can lead to significant rate enhancements and selectivities that are comparable to those achieved in hazardous lithium perchlorate–diethyl ether mixtures. rsc.org This demonstrates the potential of [Bmim][(L)-lactate] as a safer, recyclable alternative for this fundamental carbon-carbon bond-forming reaction. rsc.org The endo/exo selectivity observed in these reactions highlights the influence of the ionic liquid medium on the reaction pathway.

While the broader class of chiral ionic liquids has been extensively studied as catalysts and solvents for various asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Baylis-Hillman reactions, specific detailed research findings for a wide array of reactions in this compound are still emerging. nih.govresearchgate.net The principle, however, remains that the chiral nature of the solvent can play a crucial role in inducing enantioselectivity.

Table 1: Application of this compound in Diels-Alder Reaction

| Reactants | Product | Solvent System | Key Finding | Reference |

|---|

Role in Environmentally Conscious Chemical Processes

The designation of this compound as a green solvent extends beyond its application in specific synthetic reactions to its broader role in developing more environmentally benign chemical processes. Its non-volatile nature is a key attribute, as it significantly reduces solvent loss to the atmosphere through evaporation, a major concern with traditional volatile organic compounds (VOCs). mdpi.com

The potential for recyclability is another cornerstone of its environmental credentials. Although detailed studies on the recyclability of the lactate-based ionic liquid are not widely available, the general principle for ionic liquids involves the extraction of the product with a suitable solvent, followed by the removal of any impurities from the ionic liquid, which can then be reused in subsequent reaction cycles. For instance, in other [Bmim]-based ionic liquid systems used for processes like extractive desulfurization, the ionic liquid has been successfully reused for multiple cycles with only a gradual decrease in efficiency. nih.gov

The broader family of imidazolium-based ionic liquids has also been investigated for other environmentally relevant applications, such as the catalytic conversion of carbohydrates to platform chemicals and the depolymerization of plastics, further underscoring the potential of these solvents in a circular economy. rsc.orgrsc.org

Table 2: Green Chemistry Attributes of this compound

| Attribute | Description | Potential Environmental Benefit |

|---|---|---|

| Low Volatility | Negligible vapor pressure at ambient conditions. mdpi.com | Reduction of air pollution (VOC emissions) and solvent loss. |

| Recyclability | Potential for recovery and reuse after a reaction. | Waste minimization and reduced demand for virgin solvent. |

| Bio-derived Anion | The (L)-lactate anion is derived from a natural source. | Increased renewable content and potentially lower synthesis impact. imperial.ac.uk |

| Chiral Medium | Can promote asymmetric synthesis without chiral catalysts. | Reduces the need for potentially toxic and expensive metal-based catalysts. |

Catalytic Applications of 1 Butyl 3 Methylimidazolium L Lactate

Homogeneous Catalysis in Organic Reactions

As a solvent and catalyst, 1-Butyl-3-methylimidazolium (L)-lactate facilitates organic reactions by influencing reaction rates, selectivity, and mechanisms. Its basic lactate (B86563) anion can actively participate in catalytic cycles, while the imidazolium (B1220033) cation stabilizes intermediates.

Ionic liquids, particularly basic ones, have been identified as effective catalysts for the internal redox esterification of α,β-unsaturated aldehydes with alcohols. researchgate.net In these reactions, the ionic liquid can function simultaneously as the solvent, catalyst, and base promoter. researchgate.net The anion of the ionic liquid plays a critical role in the reaction's efficiency. researchgate.net In studies comparing various ionic liquids for the reaction between cinnamaldehyde (B126680) and ethanol (B145695), basic ILs demonstrated superior performance. researchgate.net 1-Butyl-3-methylimidazolium acetate (B1210297) ([bmim]OAc), a related basic ionic liquid, showed the highest activity, suggesting that the basicity of the anion is a key factor. researchgate.net While not the top performer, this compound also participates in this catalysis. researchgate.net The proposed mechanism involves the formation of a Breslow-type intermediate, where the basic anion facilitates the initial nucleophilic attack. mdpi.com

Table 1: Performance of Various Imidazolium-Based Ionic Liquids in the Redox Esterification of Cinnamaldehyde with Ethanol Reaction conditions: cinnamaldehyde (1 mmol), ethanol (3 mmol), ionic liquid (0.5 mmol), 70°C, 2 hours.

| Catalyst | Anion | Conversion of Cinnamaldehyde (%) | Yield of Ethyl 3-phenylpropanoate (%) |

| 1-Butyl-3-methylimidazolium acetate | Acetate | >99 | 99 |

| This compound | (L)-Lactate | 75 | 52 |

| 1-Butyl-3-methylimidazolium dimethylglycinate | Dimethylglycinate | 99 | 91 |

| 1-Butyl-3-methylimidazolium chloride | Chloride | 21 | 15 |

| 1-Butyl-3-methylimidazolium bromide | Bromide | 20 | 14 |

| Data sourced from a study on ionic liquid-catalyzed redox esterification. researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weight and architecture. acs.org The core of ATRP is a reversible redox process involving a transition metal complex that mediates the equilibrium between active propagating radicals and dormant species. cmu.edu The rate of polymerization and the control over the process are dictated by the equilibrium constant (K_ATRP = k_act/k_deact), which is the ratio of the activation (k_act) and deactivation (k_deact) rate constants. cmu.edu

Imidazolium-based ionic liquids have been successfully used as solvents for acid-catalyzed reactions, such as the hydrolysis of cellulose (B213188). nih.gov In the case of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), it can dissolve cellulose to form a homogeneous solution, allowing for efficient acid-catalyzed depolymerization. nih.gov The ionic liquid environment can influence the acidity of the medium and the reaction mechanism. nih.gov

Biocatalysis and Enzyme Activity Modulation

Ionic liquids are increasingly being investigated as co-solvents in enzymatic reactions due to their ability to enhance enzyme activity, stability, and substrate solubility. This compound has shown promise in modulating the activity of specific enzymes.

The addition of this compound as a co-solvent has been shown to significantly enhance the activity of 3-alpha-hydroxysteroid dehydrogenase (HSDH). nih.gov In an aqueous-organic solvent biphasic system, the inclusion of 5% [Bmim][lactate] in the aqueous phase increased the reaction velocity of HSDH. nih.gov In a coupled-enzyme system for the production of androsterone (B159326), which utilized HSDH and formate (B1220265) dehydrogenase (FDH) for NADH regeneration, the presence of [Bmim][lactate] resulted in a two-fold increase in the production rate. nih.gov

The effect of ionic liquids on Phenylalanine Ammonia-Lyase (PAL) from Rhodotorula glutinis has also been studied. acs.org Research demonstrated that PAL remains catalytically active in several imidazolium-based ionic liquids, including this compound. acs.org This study highlighted that solvent engineering with ionic liquids can improve the reaction kinetics and thermodynamic stability of PAL under various stress conditions. acs.org

Table 2: Examples of Enzyme Activity Modulation by this compound

| Enzyme | Effect of [Bmim][Lactate] | Key Finding |

| 3-alpha-Hydroxysteroid Dehydrogenase (HSDH) | Activity Enhancement | A two-fold increase in the production rate of androsterone was achieved in a coupled-enzyme system when used as a co-solvent. nih.gov |

| Phenylalanine Ammonia-Lyase (PAL) | Maintained Activity | The enzyme remains catalytically active in the presence of the ionic liquid, demonstrating its potential as a medium for PAL-based biocatalysis. acs.org |

The mechanism by which ionic liquids modulate enzyme activity is closely linked to their interactions at the enzyme-solvent interface. The stability and conformation of an enzyme can be influenced by the organization of the ionic liquid's cations and anions around the protein surface. nih.gov Studies on chymotrypsin (B1334515) and lipase (B570770) with 1-butyl-3-methylimidazolium chloride have shown that altering the enzyme's surface charge ratio mediates the binding of the [BMIM]⁺ cation and the [Cl]⁻ anion. nih.gov Specifically, preferential exclusion of the anion from the enzyme's surface correlated with increased conformational stability. nih.gov

The [BMIM]⁺ cation can interact with the enzyme surface, and the nature of this interaction impacts the water structure at the interface. rsc.org In reverse micelle systems created with a [BMIM]⁺-based surfactant, a weaker water-surfactant interaction was observed compared to traditional sodium-based surfactants. rsc.org This suggests that the bulky and asymmetric nature of the [BMIM]⁺ cation modifies the interfacial water structure, which is crucial for maintaining an enzyme's native conformation and activity. nih.govrsc.org These interfacial phenomena are key to understanding how this compound can stabilize enzymes and enhance their catalytic performance.

Fundamental Interactions and Reaction Mechanisms of 1 Butyl 3 Methylimidazolium L Lactate

Molecular-Level Interplay and Chirality Effects

The distinct physicochemical properties of [BMIM][(L)-Lactate] are rooted in the specific and complex interactions occurring at the molecular level. These interactions dictate its structure, solvent capabilities, and its potential for chiral recognition.

The primary forces governing the structure of [BMIM][(L)-Lactate] are the electrostatic and hydrogen-bonding interactions between the imidazolium (B1220033) cation and the lactate (B86563) anion. The imidazolium ring of the [BMIM]+ cation possesses acidic protons, particularly at the C2 position, which act as strong hydrogen-bond donors. researchgate.net The lactate anion, with its carboxylate and hydroxyl groups, serves as an effective hydrogen-bond acceptor. researchgate.net These targeted hydrogen bonds, along with π-interactions involving the aromatic imidazolium ring and van der Waals forces, lead to the formation of a highly structured, liquid-phase supramolecular network. researchgate.netrsc.org This assembly is not static; it consists of ion pairs and larger aggregates whose arrangement influences the ionic liquid's viscosity and thermal stability.

Table 1: Key Intermolecular Interactions in [BMIM][(L)-Lactate]

| Interaction Type | Participating Groups (Cation) | Participating Groups (Anion) | Significance |

| Hydrogen Bonding | Imidazolium Ring Protons (C2-H, C4-H, C5-H) | Carboxylate (COO⁻), Hydroxyl (OH) | Primary force defining ion pairing and network structure. |

| Electrostatic (Ionic) | Positively charged Imidazolium Ring | Negatively charged Carboxylate Group | Fundamental attraction holding the ions together. |

| π-Interactions | Aromatic Imidazolium Ring | Can interact with other π-systems or polar groups. | Contributes to the condensed phase structure. |

| van der Waals Forces | Butyl and Methyl Alkyl Chains | Lactate's Methyl Group | Influences packing, density, and viscosity. |

The incorporation of the chiral (L)-lactate anion is the defining feature of [BMIM][(L)-Lactate], transforming it from a simple ionic liquid into a chiral solvent. nih.gov This was one of the first reported examples of a chiral ionic liquid where the chirality was introduced via the anion. researchgate.net The presence of this stereocenter allows the ionic liquid to create a chiral environment, enabling it to differentiate between enantiomers of a dissolved chiral solute. nih.gov This capability, known as chiral recognition, is crucial for applications in enantioselective separations and asymmetric synthesis. nih.gov The effectiveness of this recognition depends on the specific interactions between the lactate anion and the solute, with research indicating that stronger chiral recognition can be achieved with anions possessing larger substituent groups. nih.gov The chirality also influences bulk properties such as viscosity and phase behavior, as the specific stereochemistry can affect the efficiency of the supramolecular packing.

Table 2: Properties Influenced by the Chiral (L)-Lactate Anion

| Property | Influence of Chirality | Potential Application |

| Chiral Recognition | Creates a chiral solvent environment capable of distinguishing between enantiomers. nih.gov | Enantioselective chromatography, extraction, and sensors. |

| Solvent Polarity | The specific arrangement of chiral anions can alter the local polarity. | Tuning solvent for specific reactions. |

| Viscosity | Stereochemistry can impact the packing efficiency of ions, affecting fluid dynamics. rsc.org | Control of mass transfer in reactions. |

| Phase Behavior | Can affect melting point and miscibility with other chiral or achiral solvents. | Design of biphasic systems for catalysis and separation. |

When [BMIM][(L)-Lactate] is used as a solvent, its inherent supramolecular structure is perturbed by the introduction of solute molecules. The solvation process involves a competition between cation-anion, solute-ion, and solute-solute interactions. In polar, hydrogen-bonding solvents, the strong cation-anion hydrogen bonds can be disrupted as the ions are solvated by the solvent molecules. mdpi.com Conversely, when a solute is dissolved in the ionic liquid, the ions of [BMIM][(L)-Lactate] arrange themselves around the solute. Solvation is driven by a combination of forces:

For polar solutes: Hydrogen bonding between the solute and both the lactate anion and imidazolium cation is dominant.

For non-polar solutes: van der Waals interactions with the alkyl chains of the [BMIM]+ cation are more significant.

For ionic solutes: Electrostatic interactions will govern the solvation.

These interactions are critical in determining the solubility of various compounds and the reactivity of solutes within the ionic liquid medium. rsc.orgnih.gov

Reactive Intermediates and Catalytic Cycle Elucidation

Beyond its role as a solvent, the [BMIM]+ cation can participate directly in chemical reactions through the formation of reactive intermediates, a process significantly influenced by the nature of the anion.

Imidazolium-based ionic liquids can act as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. nih.gov The formation of an NHC from the [BMIM]+ cation occurs via the deprotonation of the most acidic proton, located at the C2 position of the imidazolium ring. mdpi.com This acid-base reaction is facilitated by a sufficiently basic anion. researchgate.net The lactate anion, being a carboxylate, can function as a base to abstract this proton, leading to the transient formation of the highly reactive 1-butyl-3-methylimidazol-2-ylidene carbene.

The equilibrium concentration of the NHC is typically low but is sufficient to catalyze a range of chemical transformations, such as benzoin (B196080) condensation. rsc.orgmdpi.com The reactivity of the formed NHC is a key feature, as it can initiate catalytic cycles without the need for an external base. rsc.org However, this reactivity can also be a pathway for degradation, as the NHC can react with the parent cation or other species in the system, particularly at elevated temperatures. mdpi.com The feasibility and rate of NHC formation are highly dependent on the basicity of the anion and the temperature of the system. researchgate.netmdpi.com

Table 3: Factors Influencing N-Heterocyclic Carbene (NHC) Formation

| Factor | Description | Effect on NHC Formation |

| Anion Basicity | The ability of the anion to accept a proton. Carboxylate anions like lactate are basic. researchgate.net | Higher basicity increases the equilibrium concentration of NHC. |

| Temperature | Provides the activation energy for the deprotonation reaction. | Increased temperature generally favors NHC formation and subsequent reactions. mdpi.com |

| Presence of Substrates | Electrophilic substrates (e.g., aldehydes, CO₂) can react with the NHC, shifting the equilibrium. mdpi.comresearchgate.net | Can induce or trap the NHC, driving the reaction forward. |

| Cation Structure | Acidity of the C2-proton. | The C2-proton on the imidazolium ring is sufficiently acidic for abstraction. mdpi.com |

When [BMIM][(L)-Lactate] is combined with other molecular solvents, such as water or glycerol, the resulting mixture can exhibit synergistic effects, where the properties of the mixture are superior to those of the individual components. For instance, in a mixture with glycerol, a co-plasticizer, the different types of interactions—ionic and hydrogen bonding from the ionic liquid and extensive hydrogen bonding from glycerol—can combine to create a uniquely structured environment. nih.gov This can lead to enhanced plasticizing effects in polymer films, improving mechanical properties like elongation and strength beyond what is achievable with either component alone. nih.gov The synergy arises from the formation of a complex, multi-component hydrogen-bonding network that modifies the bulk properties of the system, such as solubility, viscosity, and catalytic activity, in a non-additive fashion.

Applications of 1 Butyl 3 Methylimidazolium L Lactate in Biomass Processing and Biorefining

Dissolution and Fractionation of Lignocellulosic Biomass

The primary application of 1-butyl-3-methylimidazolium based ILs in biorefining is their ability to dissolve raw lignocellulosic materials like wood and agricultural residues at elevated temperatures, typically between 80°C and 150°C. mdpi.comnih.gov Unlike many conventional solvents, these ILs can solubilize not just individual components but the entire complex structure of the plant cell wall, allowing for subsequent separation and recovery of the biopolymers. researchgate.net

The dissolution of lignocellulosic biomass in imidazolium-based ionic liquids is primarily driven by the disruption of the extensive hydrogen-bonding network that holds the cellulose (B213188), hemicellulose, and lignin (B12514952) polymers together. researchgate.netmdpi.com The anions of the ionic liquid play a crucial role by acting as strong hydrogen bond acceptors, forming new hydrogen bonds with the hydroxyl groups of the cellulose and hemicellulose chains. mdpi.com This interaction effectively breaks the intra- and intermolecular hydrogen bonds that give cellulose its crystalline structure and recalcitrance, leading to its dissolution. mdpi.com

The interaction with lignin is more complex and can involve chemical transformations. mdpi.comnih.gov Studies on 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]OAc) show that at the elevated temperatures used for biomass processing, the IL can act as an active reagent, not just a solvent. mdpi.comnih.gov The process can lead to the partial depolymerization of lignin through the cleavage of labile β-O-4 ether bonds. mdpi.com Furthermore, evidence suggests that the 1-butyl-3-methylimidazolium cation can form covalent bonds with lignin. mdpi.comnih.gov This is thought to occur through the formation of an N-heterocyclic carbene (NHC), a highly reactive intermediate formed by the deprotonation of the imidazolium (B1220033) cation, which can then react with functional groups in the lignin structure. nih.govnih.gov

Once the biomass is dissolved in the ionic liquid, the individual biopolymer components can be selectively recovered by the addition of an anti-solvent. mdpi.comnih.gov Water is a commonly used anti-solvent that, when added to the IL-biomass solution, causes the polymers to precipitate out of the solution. bohrium.comresearchgate.net

Research using 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) to treat legume straw demonstrated an effective fractionation process. By adding water to the IL solution, a hemicellulose-free, lignin-rich material was recovered as a flocculated solid. bohrium.comresearchgate.net This process allows for the separation of a relatively pure cellulose-rich residue from a lignin-rich fraction, which can then be directed to different downstream conversion pathways.

| Recovered Fraction | Cellulose Content (wt%) | Lignin Content (wt%) | Hemicellulose Content (wt%) |

|---|---|---|---|

| Residue | 48.1 | 17.2 | 27.5 |

| Flocculated Solid (after water addition) | 35.3 | 64.0 | 0.0 |

Facilitation of Enzymatic Hydrolysis and Downstream Conversion

A significant advantage of treating lignocellulosic biomass with ionic liquids is the enhanced efficiency of subsequent enzymatic hydrolysis. researchgate.netmdpi.com The dissolution and regeneration process disrupts the highly ordered crystalline structure of native cellulose, converting it into a more amorphous form. researchgate.netnih.gov This amorphous cellulose is significantly more accessible to cellulase (B1617823) enzymes, leading to faster and more complete conversion into fermentable sugars like glucose. researchgate.netcellulosechemtechnol.ro

Pretreatment with ILs can dramatically increase the yield of sugars released during enzymatic saccharification. Studies on various imidazolium-based ILs have shown that the total reducing sugar (TRS) yield from treated cellulose can be more than double that of untreated cellulose. cellulosechemtechnol.ro This improved sugar liberation is crucial for the economic viability of producing biofuels, such as ethanol (B145695), through fermentation. ncsu.edu For instance, pretreatment of Avicel cellulose with 1-n-butyl-3-methylimidazolium chloride was shown to unwrap the polysaccharide structure, making it accessible for successful enzymatic acylation to produce cellulose esters. nih.gov

| Cellulose Sample | Pretreatment Conditions | Total Reducing Sugar (TRS) Yield after 24h Hydrolysis (%) |

|---|---|---|

| Microcrystalline Cellulose | Untreated | 46.8 |

| Microcrystalline Cellulose | Treated with [DMIM]DMP at 120°C for 1h | 98.0 |

*Data based on 1,3-dimethylimidazolium (B1194174) dimethylphosphate ([DMIM]DMP), demonstrating the typical enhancement seen with imidazolium-based ILs.

1 Butyl 3 Methylimidazolium L Lactate in Advanced Separation Technologies

Chiral Separations and Enantiomeric Resolution

The separation of enantiomers, which are non-superimposable mirror-image isomers, is of paramount importance in the pharmaceutical, chemical, and food industries. Chiral ionic liquids like 1-butyl-3-methylimidazolium (L)-lactate offer a unique medium for such separations due to their inherent chirality and tunable physicochemical properties.

Liquid-liquid extraction (LLE) is a widely used technique for separating compounds based on their differential partitioning between two immiscible liquid phases. In the context of chiral separations, a chiral selector is introduced into one of the phases to interact differently with the enantiomers of a racemic mixture, leading to their preferential distribution into one of the phases.

While specific studies detailing the use of this compound in LLE for enantiomeric resolution are not extensively documented in publicly available literature, the principles can be inferred from studies on similar chiral ionic liquids. For instance, research on other imidazolium-based CILs has demonstrated successful enantioseparation of various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids. whiterose.ac.ukwhiterose.ac.uk

The mechanism of chiral recognition in these systems often relies on the formation of transient diastereomeric complexes between the chiral ionic liquid and the enantiomers of the racemate. These interactions can be a combination of hydrogen bonding, electrostatic interactions, and steric hindrance, leading to different stability constants for the two diastereomeric complexes and thus, different partition coefficients.

For example, in the enantioseparation of flurbiprofen (B1673479) using 1-butyl-3-methylimidazolium L-tryptophan as the chiral selector, a maximum enantioselectivity of 1.20 was achieved. whiterose.ac.uk The efficiency of the separation was found to be dependent on factors such as the pH of the aqueous phase and the nature of the organic solvent. whiterose.ac.ukwhiterose.ac.uk It is plausible that [Bmim][L-Lactate] could operate via a similar mechanism, where the lactate (B86563) anion's chiral center would play a crucial role in the differential interactions with enantiomers.

Table 1: Illustrative Data for Enantioseparation of Flurbiprofen using a Chiral Ionic Liquid via Liquid-Liquid Extraction

(Note: The following data is for 1-butyl-3-methylimidazolium L-tryptophan and is provided as an example of the potential application and performance metrics for a chiral ionic liquid in this context.)

| Parameter | Value | Reference |

| Chiral Selector | 1-butyl-3-methylimidazolium L-tryptophan | whiterose.ac.uk |

| Racemic Compound | Flurbiprofen | whiterose.ac.uk |

| Organic Solvent | 1,2-dichloroethane | whiterose.ac.uk |

| Optimal pH | 2.0 | whiterose.ac.uk |

| Maximum Enantioselectivity (α) | 1.20 | whiterose.ac.uk |

Membrane-based separation processes offer a potentially more efficient and continuous alternative to traditional extraction methods. In this context, chiral ionic liquids can be incorporated into membrane systems to facilitate enantioselective transport. These can be in the form of supported liquid membranes (SLMs), where the CIL is held within the pores of a microporous support, or as a component of a polymer inclusion membrane (PIM).

The principle of membrane-based chiral discrimination involves the selective interaction of one enantiomer with the chiral carrier (the CIL) at the feed-membrane interface, its facilitated transport through the membrane, and its release at the permeate-membrane interface. The other enantiomer, interacting less favorably with the carrier, is transported at a much lower rate, thus achieving separation.

Gas Separation Membrane Development

The separation of gases, such as the removal of CO2 from natural gas or flue gas, is a critical industrial process. Ionic liquids have been extensively studied for these applications due to their negligible vapor pressure, high thermal stability, and high CO2 solubility.

Supported Ionic Liquid Membranes (SILMs) are composite membranes where an ionic liquid is immobilized within the pores of a polymeric or ceramic support. The IL acts as the selective transport medium for gases. The performance of a SILM is determined by the permeability of the gases through the ionic liquid and the selectivity, which is the ratio of the permeabilities of the desired gas to the undesired gas.

There is a lack of published data specifically on the gas separation performance of SILMs containing this compound. However, extensive research has been conducted on other 1-butyl-3-methylimidazolium-based ionic liquids, which can provide an indication of the potential performance. The choice of the anion in the ionic liquid plays a crucial role in determining the CO2 solubility and, consequently, the CO2 permeability and selectivity.

For instance, SILMs based on 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) have shown high CO2 permeability due to the chemical interaction between CO2 and the acetate anion. On the other hand, SILMs with anions like tetrafluoroborate (B81430) ([BF4]-) or hexafluorophosphate (B91526) ([PF6]-) exhibit lower CO2 permeability as the transport is primarily governed by physical dissolution.

Table 2: Comparative CO2/CH4 Separation Performance of Supported Ionic Liquid Membranes with Different Anions

(Note: The following data is for other 1-butyl-3-methylimidazolium-based ionic liquids and is provided for comparative purposes due to the absence of specific data for the (L)-lactate anion.)

| Ionic Liquid | Support Material | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | Reference |

| [Bmim][OAc] | Polyethersulfone | ~500 - 1000 | ~20 - 40 | General Literature |

| [Bmim][BF4] | Polypropylene | ~100 - 300 | ~15 - 25 | General Literature |

| [Bmim][PF6] | Polyvinylidene fluoride | ~80 - 250 | ~10 - 20 | General Literature |

Barrer = 10^-10 cm^3 (STP) cm cm^-2 s^-1 cmHg^-1

The hydrophilic nature of the lactate anion might influence the water content within the SILM, which can in turn affect the gas transport properties, particularly for CO2 separation from humid gas streams. rsc.orgresearchgate.net

Poly(ionic liquid)s (PILs) are polymers where each repeating unit contains an ionic liquid moiety. PILs combine the desirable properties of ionic liquids with the mechanical stability and processability of polymers, making them attractive materials for gas separation membranes. The gas permeation properties of PILs are influenced by the chemical structure of both the polymer backbone and the ionic liquid components.

Currently, there is no specific research available on the synthesis and gas permeation properties of poly(this compound). The polymerization of an ionic liquid monomer with a lactate anion would be a novel approach. The gas separation performance of such a PIL would depend on factors like the polymer's molecular weight, glass transition temperature, and the free volume within the polymer matrix.

Research on other imidazolium-based PILs has shown that the choice of the anion significantly impacts gas permeability and selectivity. For instance, PILs with anions that have strong interactions with CO2, such as those with amino functional groups, can exhibit enhanced CO2 transport through a facilitated transport mechanism. The lactate anion, with its hydroxyl and carboxylate groups, could potentially offer interesting interactions with CO2, but further research is needed to explore this.

Electrochemical Investigations of 1 Butyl 3 Methylimidazolium L Lactate

Ionic Conductivity and Charge Transport Mechanisms

The charge transport in these materials is believed to occur primarily through a hopping mechanism, where ions move between adjacent vacant sites. This process is influenced by the size and shape of both the cation and the anion, as well as the strength of the intermolecular interactions. For instance, in blends of 1-butyl-3-methyl-imidazolium hexafluorophosphate (B91526) with its corresponding polymer, charge transport is controlled by both intra- and intermolecular hopping of ions.

The temperature dependence of ionic conductivity in many 1-alkyl-3-methylimidazolium ionic liquids follows an Arrhenius-like behavior, where conductivity increases with temperature. This is attributed to the increased thermal energy overcoming the activation energy barrier for ion transport. The activation energies for conductivity in the 1-alkyl-3-methylimidazolium triflate family, for example, are significantly higher than those for typical aprotic organic liquids, a consequence of the strong Coulombic interactions present in ionic liquids.

Interactive Table: Comparative Ionic Conductivity of [Bmim]-based Ionic Liquids with Different Anions at Room Temperature.

| Anion | Ionic Conductivity (S/m) |

|---|---|

| Tetrafluoroborate (B81430) ([BF4]⁻) | ~0.3 |

| Hexafluorophosphate ([PF6]⁻) | ~0.2 |

| Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~0.4 |

| Chloride ([Cl]⁻) | ~0.1 |

| Bromide ([Br]⁻) | ~0.05 |

(Note: These are approximate values for comparison and the actual conductivity can vary with purity and water content. Data for (L)-lactate is not available.)

Electrolyte Formulations for Electrochemical Devices

The formulation of electrolytes using 1-butyl-3-methylimidazolium based ionic liquids is an active area of research, particularly for applications in batteries, supercapacitors, and sensors. The wide electrochemical window of many imidazolium (B1220033) salts makes them attractive alternatives to traditional organic solvents, which are often volatile and flammable.

For instance, gel polymer electrolytes incorporating 1-butyl-3-methylimidazolium tetrafluoroborate have been investigated. These formulations aim to combine the high ionic conductivity of the ionic liquid with the mechanical stability of a polymer matrix. Such gel electrolytes have shown promise in terms of thermal stability and a wide electrochemical stability window, which are crucial for safe and efficient operation of electrochemical devices.

The choice of the anion plays a critical role in determining the properties of the electrolyte. For example, in the context of dye-sensitized solar cells, the addition of 1-butyl-3-methylimidazolium iodide to the electrolyte has been shown to improve conductivity. While specific formulations involving 1-Butyl-3-methylimidazolium (L)-lactate are not documented in the reviewed literature, its properties as a potentially biodegradable and biocompatible ionic liquid could make it an interesting candidate for bio-electrochemical devices.

Electrochemical Reactions in this compound Media

The solvent properties of 1-butyl-3-methylimidazolium based ionic liquids can significantly influence the kinetics and thermodynamics of electrochemical reactions. The unique environment provided by the ionic liquid, characterized by high ionic strength and organized local structures, can stabilize reaction intermediates and alter reaction pathways compared to conventional molecular solvents.

Studies on the electrochemical behavior of metal ions, such as the reduction of Europium(III) in 1-butyl-3-methylimidazolium chloride, have demonstrated that the ionic liquid medium can support well-defined redox processes. The diffusion coefficients of electroactive species in these media are generally lower than in traditional solvents due to the higher viscosity, which is an important consideration for the design of electrochemical systems.

While there is a lack of specific studies on electrochemical reactions conducted in this compound, it is plausible that the lactate (B86563) anion could participate in or influence certain electrochemical processes. For example, the carboxylate and hydroxyl functional groups of the lactate anion could potentially coordinate with metal ions, thereby affecting their electrochemical behavior. Further research is necessary to explore the specific electrochemical reactions that can be carried out in this particular ionic liquid.

Theoretical and Computational Modeling of 1 Butyl 3 Methylimidazolium L Lactate Systems

Molecular Dynamics Simulations for System Properties

Molecular dynamics simulations are employed to model the dynamic behavior of molecular systems, offering predictions of various physical and chemical properties. For ILs like those based on the 1-butyl-3-methylimidazolium [Bmim] cation, MD simulations can elucidate structural organization, thermodynamic properties, and transport phenomena. nih.gov While extensive simulation data for many common [Bmim]-based ILs exist, specific studies on the (L)-lactate derivative are less common, though valuable insights can be drawn from closely related systems.

MD simulations, utilizing appropriate force fields, can accurately predict key thermophysical properties. For various [Bmim]-based ILs, properties such as density, enthalpy of vaporization, and heat capacity have been successfully calculated and show good agreement with experimental values. nih.govmdpi.com

A computational study on the closely related 1-ethyl-3-methylimidazolium (B1214524) (L)-lactate revealed a strongly structured liquid. nih.gov This structuring is primarily dictated by a combination of Coulombic forces and a significant hydrogen-bonding network, a feature enhanced by the hydroxyl group on the lactate (B86563) anion. nih.gov It is expected that 1-butyl-3-methylimidazolium (L)-lactate would exhibit similar strong structuring. The longer butyl chain, compared to the ethyl chain, would likely lead to the formation of more defined nonpolar domains through the aggregation of the alkyl chains, a phenomenon observed in many imidazolium-based ILs.

Simulations can predict thermodynamic properties that are in good agreement with experimental data for a range of imidazolium-based ILs. ambermd.org The table below summarizes typical thermophysical properties predicted for [Bmim]-based ILs, which provide an expected range for [Bmim][L-lactate].

| Property | Predicted Value Range for [Bmim]-based ILs | Simulation Method |

|---|---|---|

| Density (g/cm³) at 298 K | 1.0 - 1.4 | MD with All-Atom Force Field |

| Enthalpy of Vaporization (kJ/mol) | 120 - 160 | MD with Polarizable Force Field |

| Heat Capacity (J/(mol·K)) | 350 - 500 | MD with Charge Scaling |

Transport properties, such as self-diffusion coefficients, ionic conductivity, and viscosity, are critical for understanding the utility of an IL as a solvent or medium for chemical reactions. MD simulations can compute these properties from the trajectories of the individual ions. nsmsi.ir For many ILs, standard force fields tend to over-predict viscosity and, consequently, under-predict diffusion. nih.gov This is often attributed to the lack of electronic polarizability in the models, which can be partially corrected by uniformly scaling the partial atomic charges on the ions, typically to around 85% of their full integer value. nih.govresearchgate.net This charge scaling has been shown to improve the prediction of transport properties like diffusion constants and ionic conductivity. nih.gov

In simulations of various [Bmim]-based ILs, the self-diffusion coefficient of the [Bmim]⁺ cation is often found to be slightly higher than that of the anion, although this depends on the size and shape of the anion. nih.govnsmsi.ir In the case of [Bmim][L-lactate], the strong hydrogen-bonding capability of the lactate anion would likely lead to lower diffusion coefficients for both ions compared to ILs with non-hydrogen-bonding anions of a similar size. A computational investigation of 1-ethyl-3-methylimidazolium (L)-lactate mixed with water highlighted the dominant role of the lactate anion's hydroxyl group in forming hydrogen bonds, which significantly influences the fluid's behavior and transport properties. nih.gov

| Property | Typical Predicted Values for [Bmim]-based ILs (at ~300 K) | Key Influencing Factors |

|---|---|---|

| Cation Self-Diffusion Coefficient (10⁻¹¹ m²/s) | 1.0 - 10.0 | Anion size, temperature, charge scaling |

| Anion Self-Diffusion Coefficient (10⁻¹¹ m²/s) | 0.8 - 9.0 | Anion size, hydrogen bonding, temperature |

| Ionic Conductivity (S/m) | 0.1 - 1.0 | Ion mobility, ion pairing, viscosity |

Quantum Chemical Calculations (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying molecular-level interactions, such as those between an IL and a solute, with high accuracy.

One of the most significant applications of [Bmim]-based ILs is the dissolution of cellulose (B213188). DFT calculations have been instrumental in elucidating the underlying mechanism. Studies on ILs like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) show that the dissolution process is driven by the ability of the anion to act as a strong hydrogen bond acceptor. nih.govnih.gov The acetate anions disrupt the extensive intra- and intermolecular hydrogen bonding network that holds the cellulose chains together, leading to dissolution. nih.govnih.gov

For this compound, a similar mechanism is expected. The lactate anion possesses a carboxylate group (-COO⁻) that is a strong hydrogen bond acceptor, capable of interacting with the hydroxyl protons of cellulose. Furthermore, the hydroxyl group (-OH) on the lactate anion can act as both a hydrogen bond donor and acceptor, potentially forming additional links that facilitate the separation of cellulose chains. DFT studies on other systems show that interactions between the IL anion and the hydroxyl groups of a solute are dominant. nih.gov The [Bmim]⁺ cation also plays a role, albeit a secondary one, by interacting with the oxygen atoms of the cellulose hydroxyl groups.

The structure and properties of [Bmim][L-lactate] are heavily influenced by a complex network of hydrogen bonds. DFT calculations are ideal for analyzing the strength and geometry of these interactions. The primary hydrogen bonds exist between the lactate anion and the [Bmim]⁺ cation. The most acidic protons on the imidazolium (B1220033) ring, particularly the one at the C2 position, act as strong hydrogen bond donors to the oxygen atoms of the lactate's carboxylate group. nih.govresearchgate.net

Development and Refinement of Force Fields for (L)-lactate Anion

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the inter- and intramolecular forces. While general force fields like AMBER and CHARMM exist, specialized parameters are often required for novel ions like (L)-lactate to achieve high fidelity.

The development of a force field for the (L)-lactate anion in a [Bmim]⁺ system typically follows a multi-step process. First, high-level quantum chemical calculations, usually DFT, are performed on the isolated anion and on an ion pair ([Bmim]⁺[L-lactate]⁻) to determine their optimized geometries, vibrational frequencies, and partial atomic charges. ambermd.org The partial charges are crucial for accurately modeling the electrostatic interactions, which are dominant in ILs.

Once initial parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (Lennard-Jones parameters, partial charges) are obtained, they are refined and validated. This involves running MD simulations of the bulk liquid and comparing the predicted thermophysical properties (e.g., density, enthalpy of vaporization) with available experimental data. nih.govnih.gov The parameters are systematically adjusted until the simulation results match the experimental values within an acceptable margin of error. For transport properties, it is often necessary to incorporate polarization effects, either explicitly or implicitly through charge scaling, to reproduce experimental viscosities and diffusion coefficients accurately. nih.govrsc.org This refinement ensures that the force field provides a balanced and realistic description of the molecular interactions governing the behavior of the ionic liquid. nih.gov

Advanced Analytical Methodologies for Research on 1 Butyl 3 Methylimidazolium L Lactate

Spectroscopic Techniques for Structural and Interaction Analysis (NMR, FTIR, UV-Vis, Raman)

Spectroscopic methodologies are fundamental in the elucidation of the molecular structure of 1-Butyl-3-methylimidazolium (L)-lactate, ([Bmim][Lactate]), and in understanding the intricate network of interactions between the cation and anion. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy provide detailed insights into the compound's chemical environment, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of the 1-butyl-3-methylimidazolium cation and the (L)-lactate anion by analyzing the chemical shifts of hydrogen (¹H) and carbon (¹³C) nuclei. The ¹H NMR spectrum provides precise information about the protons' environment in the molecule. For [Bmim][Lactate], specific chemical shifts, measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), confirm the presence and connectivity of the imidazolium (B1220033) ring, the butyl chain, and the lactate (B86563) anion. rsc.org

A representative ¹H NMR data for this compound in DMSO-d6 is detailed below: rsc.org

| Proton Assignment | Chemical Shift (δ/ppm) | Multiplicity | Number of Protons |

| NCHN (Imidazolium Ring) | 9.36 | s (singlet) | 1H |

| NCH (Imidazolium Ring) | 7.80 | s (singlet) | 1H |

| NCH (Imidazolium Ring) | 7.73 | s (singlet) | 1H |

| NCH₂ (Butyl Chain) | 4.17 | t (triplet) | 2H |

| NCH₃ (Imidazolium Ring) | 3.86 | s (singlet) | 3H |

| CH₃COHCO₂ (Lactate) | 3.44 | m (multiplet) | 1H |

| CH₂ (Butyl Chain) | 1.76 | m (multiplet) | 2H |

| CH₂ (Butyl Chain) | 1.25 | m (multiplet) | 2H |

| CH₃CHOH (Lactate) | 1.05 | d (doublet) | 3H |

| but-CH₃ (Butyl Chain) | 0.90 | t (triplet) | 3H |

Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of molecules, offering a fingerprint of the functional groups present. In [Bmim][Lactate], FTIR analysis reveals characteristic absorption bands corresponding to the C-H stretching of the imidazolium ring and the alkyl chain, the C=O stretching of the carboxylate group in the lactate anion, and the O-H stretching of the hydroxyl group. ut.ac.irresearchgate.net Shifts in these bands can indicate the strength of hydrogen bonding between the lactate anion's hydroxyl and carboxylate groups and the imidazolium cation, particularly at the C2-H position. researchgate.net The interaction between the cation and anion is a key factor influencing the physicochemical properties of the ionic liquid. ut.ac.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The imidazolium ring of the [Bmim]⁺ cation exhibits characteristic absorption bands in the UV region. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the nature of the anion and the surrounding solvent environment, reflecting the charge transfer interactions between the cation and the anion. researchgate.net Studies on related imidazolium-based ionic liquids have shown that strong hydrogen bonding interactions can cause a red-shift in the UV-vis absorption spectra. researchgate.net

Raman Spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations. westmont.edu For [Bmim][Lactate], Raman spectra would show characteristic peaks for the imidazolium ring vibrations and the C-C and C-H vibrations of the butyl chain and the lactate anion. nih.govresearchgate.net This technique is valuable for studying conformational changes in the alkyl chain of the cation and for analyzing the interactions between the ions in the liquid state. researchgate.netresearchgate.net The absence of a strong water signal in Raman spectroscopy also makes it a suitable technique for studying aqueous solutions of this ionic liquid. westmont.edu

Chromatographic and Mass Spectrometric Approaches (HPLC, GC-MS, MALDI-TOF)

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound and its potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of [Bmim][Lactate]. Due to the non-volatile nature of ionic liquids, HPLC is a more suitable chromatographic technique than gas chromatography. Various HPLC modes, such as reversed-phase or ion-exchange chromatography, can be employed to separate the [Bmim]⁺ cation and the [Lactate]⁻ anion from other components. The use of a suitable detector, such as a UV detector for the imidazolium cation or a conductivity detector, allows for quantitative analysis. HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful combination for identifying unknown impurities or products from stability studies. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of ionic liquids like [Bmim][Lactate] due to their low volatility and thermal instability. mdpi.com However, GC-MS can be invaluable for analyzing volatile thermal degradation products. If the ionic liquid is heated to high temperatures, it may decompose into smaller, more volatile molecules that can be identified by GC-MS. mdpi.com This approach is critical in understanding the thermal stability and degradation pathways of the compound.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry has emerged as a useful technique for the analysis of ionic liquids. nih.govbohrium.com In this method, the ionic liquid itself can sometimes act as the matrix, facilitating the desorption and ionization process. researchgate.net MALDI-TOF MS can be used to determine the molecular weight of the cation and anion, as well as to identify clusters of ions. This technique is particularly advantageous for analyzing non-volatile and thermally labile compounds, providing a direct measurement of the ionic species present in the sample. nih.govacs.org

Scattering and Rheological Characterizations (DLS, SLS)

Scattering and rheological techniques provide insights into the bulk properties and solution behavior of this compound, such as particle size distribution in the presence of solutes and its flow characteristics.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles or macromolecules suspended in a liquid. nih.gov In the context of [Bmim][Lactate], DLS can be employed to study the aggregation behavior of the ionic liquid itself or to characterize the size and stability of nanoparticles or other solutes dispersed within it. The technique measures the Brownian motion of particles, which is related to their hydrodynamic radius through the Stokes-Einstein equation. colostate.edu This is particularly relevant for applications where [Bmim][Lactate] is used as a solvent or a dispersion medium.

Static Light Scattering (SLS) is another light scattering technique that provides information on the weight-average molecular weight, radius of gyration, and the second virial coefficient of particles in solution. rsc.org While DLS focuses on the dynamics of the particles, SLS analyzes the time-averaged intensity of scattered light as a function of the scattering angle. rsc.org This can be used to study the interactions between the ionic liquid and dissolved macromolecules, providing information on the solution's thermodynamic properties.

Electrochemical Characterization Techniques (EIS, Cyclic Voltammetry)

Electrochemical techniques are crucial for evaluating the potential of this compound as an electrolyte in various electrochemical devices.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical properties of materials and their interfaces. By applying a small amplitude AC voltage over a wide range of frequencies, EIS can provide information about the ionic conductivity, dielectric constant, and charge transfer resistance of [Bmim][Lactate]. The data is often presented as a Nyquist plot, which can be modeled using an equivalent circuit to extract these important electrochemical parameters. This is vital for assessing its suitability as an electrolyte in applications such as batteries or supercapacitors.

Cyclic Voltammetry (CV) is a versatile electrochemical method used to investigate the electrochemical stability and redox behavior of a substance. For [Bmim][Lactate], CV is used to determine its electrochemical window, which is the range of potentials over which the ionic liquid is neither oxidized nor reduced. A wide electrochemical window is a desirable property for an electrolyte. The technique involves scanning the potential of an electrode in the ionic liquid and measuring the resulting current. The resulting voltammogram provides information about the electrochemical processes occurring at the electrode surface.

Future Research Directions and Challenges in 1 Butyl 3 Methylimidazolium L Lactate Chemistry

Exploration of Novel Application Domains

While [Bmim][L-Lactate] has shown promise in areas like biomass processing, its full potential remains untapped. The "designer" nature of ionic liquids (ILs), where properties can be tuned by altering cation-anion pairs, suggests that [Bmim][L-Lactate] could be adapted for a variety of advanced applications. nih.gov Future research should focus on systematically exploring these novel domains.

One promising area is in biocatalysis and organic synthesis . The lactate (B86563) anion, being chiral and derived from a biological source, could offer unique advantages in stereoselective transformations. Research could investigate its use as a medium or catalyst for enzymatic reactions, potentially enhancing enzyme stability and activity. Its ability to dissolve a wide range of organic and inorganic compounds makes it a candidate for facilitating C-C cross-coupling reactions, a cornerstone of complex molecule synthesis. researchgate.netmdpi.com

Another critical domain is carbon dioxide (CO2) capture . mdpi.com Imidazolium-based ILs are extensively studied for this purpose due to their low vapor pressure and high CO2 solubility. mdpi.comnih.govacs.org While ILs like 1-butyl-3-methylimidazolium acetate (B1210297) have been modeled for CO2 scrubbing processes, showing potential for reduced energy consumption compared to traditional amine-based methods, the performance of the lactate-based variant is less explored. acs.orgresearchgate.netnih.gov Future studies should quantify the CO2 absorption capacity of [Bmim][L-Lactate] under various conditions and explore its potential in integrated capture and conversion systems.

The textile industry presents another opportunity, where ILs are being investigated as green alternatives for dyeing, finishing, and fiber recycling, potentially reducing significant water consumption and wastewater generation. mdpi.com Furthermore, in polymer science , imidazolium-based ILs have been explored as effective plasticizers for polymers like polymethacrylates and in the formulation of advanced elastomer composites. nih.govnih.gov Research into [Bmim][L-Lactate]'s compatibility and performance with bio-based polymers, such as poly(lactic acid), could lead to fully biodegradable materials with tailored properties. frontiersin.org

| Application Domain | Rationale for Exploration | Key Research Questions |

|---|---|---|

| Biocatalysis | Chiral nature of the lactate anion; potential to stabilize enzymes. | How does it affect enzyme stability and stereoselectivity? Can it be used in multi-enzyme cascade reactions? |

| CO2 Capture | Known affinity of imidazolium-based ILs for CO2. nih.govacs.org | What is the CO2 solubility and selectivity compared to other ILs? What is the energy requirement for regeneration? |

| Advanced Materials | Potential as a plasticizer, electrolyte, or dispersion agent for nanofillers. nih.govnih.gov | How does it affect the mechanical and thermal properties of biopolymer blends? Can it be used to create transparent elastomer composites? nih.gov |

| Textile Processing | ILs can serve as sustainable solvents for dyeing and fiber recycling. mdpi.com | What is its efficacy in dissolving and regenerating fibers like cellulose (B213188)? How does it perform as a medium for textile dyes? |

Addressing Process Scale-Up and Economic Viability

A significant barrier to the widespread industrial adoption of ILs, including [Bmim][L-Lactate], is their high production cost compared to conventional volatile organic compounds (VOCs). mdpi.come3s-conferences.org For these technologies to be commercially viable, the perceived benefits—such as increased reaction selectivity, easier product separation, or enhanced safety—must outweigh the higher solvent cost. nih.gov

Future research must prioritize the development of cost-effective synthesis routes for [Bmim][L-Lactate]. This includes exploring cheaper starting materials and optimizing reaction conditions to maximize yield and minimize purification steps. researchgate.net A comprehensive techno-economic analysis (TEA) is essential for any proposed industrial process using this IL. e3s-conferences.org For instance, a TEA and life cycle assessment (LCA) for biomass delignification using 1-butyl-3-methylimidazolium chloride highlighted that while the process could become profitable, the high cost of the IL (estimated at 50/kg versus ~$1/kg for conventional solvents) and the environmental impacts of its own production need significant improvement. e3s-conferences.org Similar rigorous analysis is required for processes involving [Bmim][L-Lactate].

Key challenges in scaling up include:

High Production Costs: The multi-step synthesis and purification of ILs contribute to their high price.

Process Optimization: Energy consumption, solvent recycling, and product separation must be highly efficient to be economical.

Material Compatibility: The behavior of ILs with industrial equipment over long periods needs to be assessed to prevent corrosion or degradation.

Supply Chain Development: A robust supply chain for high-purity ILs at an industrial scale is not yet fully established.

| Parameter | Conventional Solvent Process (e.g., Toluene) | Ionic Liquid Process (e.g., [Bmim][Cl]) | Future Target for [Bmim][L-Lactate] Process |

|---|---|---|---|

| Solvent Cost | Low (~$1.02/kg) e3s-conferences.org | High ($2.5 - $50/kg) e3s-conferences.org | < $10/kg |

| Energy Consumption | Variable (often high due to volatility) | Potentially lower due to low volatility e3s-conferences.org | Significantly lower than conventional processes |

| Recycling Efficiency | Established but can generate secondary waste | High potential, but can be complex and costly researchgate.net | >99% with minimal energy input |

| Process Safety | Often flammable and volatile | Generally non-flammable and non-volatile mdpi.comnih.gov | Maintain high safety profile |

Long-Term Stability and Recyclability Studies in Various Processes

The "green" credentials of ILs are heavily dependent on their long-term stability and efficient recyclability. researchgate.net While often touted for their high thermal stability, many imidazolium-based ILs can undergo decomposition during prolonged use, especially at the elevated temperatures required for applications like biomass processing (100–170 °C). mdpi.comnih.gov

Studies on 1-butyl-3-methylimidazolium acetate and chloride have shown that thermal treatment at 150°C can lead to the accumulation of various volatile and non-volatile degradation products, including substituted imidazoles and N-alkylamides. mdpi.comnih.gov This degradation is influenced by the basicity of the anion, which suggests that the lactate anion will also play a crucial role in the thermal stability of [Bmim][L-Lactate]. mdpi.comnih.gov The accumulation of these impurities can alter the physicochemical properties of the IL, decrease its decomposition temperature, and negatively impact its performance in subsequent cycles. mdpi.com

Therefore, comprehensive long-term stability studies are imperative. This involves subjecting [Bmim][L-Lactate] to process-relevant conditions (temperature, pressure, presence of reactants and catalysts) for extended periods and analyzing for any chemical degradation. researchgate.net Identifying the degradation pathways is the first step toward developing strategies to mitigate them, such as the addition of stabilizers or operating within defined temperature limits. researchgate.netnih.gov

Furthermore, developing efficient and economical recycling protocols is crucial. researchgate.net While some ILs can be reused for multiple cycles with minimal loss of activity, the removal of accumulated products, water, or other impurities is a significant challenge. acs.orgnih.gov Research should focus on:

Determining Maximum Operating Temperatures: Establishing the temperature at which [Bmim][L-Lactate] shows minimal degradation over extended periods. researchgate.net

Characterizing Degradation Products: Identifying the chemical nature of any compounds formed during use. mdpi.comnih.gov

Developing Purification Methods: Designing scalable techniques (e.g., extraction, distillation, chromatography) to regenerate the IL to its initial purity.

Quantifying Recyclability: Performing multi-cycle experiments to measure any decline in performance and quantify IL loss at each stage.

The stability of the IL is not only an economic issue but also an environmental one, as the release of degradation products into waste streams must be avoided. researchgate.net

Q & A

Q. How is 1-Butyl-3-methylimidazolium (L)-lactate synthesized, and what analytical methods confirm its purity?

Methodological Answer: Synthesis typically involves anion exchange from 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). The chloride ion is replaced with (L)-lactate via metathesis:

Dissolve [BMIM]Cl in a polar solvent (e.g., methanol).

Add a stoichiometric amount of silver (L)-lactate to precipitate AgCl.

Filter the AgCl byproduct and evaporate the solvent under reduced pressure.

Purify the product via recrystallization or vacuum drying.

Analytical Validation:

- NMR Spectroscopy : Confirm cation integrity (e.g., δ 1.0–1.5 ppm for butyl chain protons) and absence of chloride peaks.

- FTIR : Detect lactate anion-specific bands (e.g., C=O stretch at ~1730 cm⁻¹).

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

- Karl Fischer Titration : Measure water content (<0.1% for high-purity ILs).

Reference : Synthesis routes for analogous BMIM ionic liquids .

Q. What are the key physicochemical properties of BMIM (L)-lactate critical for experimental design?

Critical Properties and Measurement Methods:

Data Gaps : Limited published data exist for BMIM (L)-lactate; extrapolate from BMIM salts like [BMIM][PF₆] (density: 1.37 g/cm³ at 30°C) .

Advanced Research Questions

Q. How does the chirality of the lactate anion affect the solvent properties of BMIM (L)-lactate in asymmetric synthesis?

Methodological Insights:

- Chiral Induction : Use circular dichroism (CD) spectroscopy to confirm retention of lactate chirality.

- Solvent Effects : Compare enantiomeric excess (ee) in reactions (e.g., asymmetric hydrogenation) using BMIM (L)-lactate vs. racemic ILs.

- Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the chiral anion and prochiral substrates.

Case Study : BMIM (L)-lactate enhanced ee by 15% in a model ketone reduction vs. BMIM chloride .

Q. How do researchers address discrepancies in reported solubility data of BMIM (L)-lactate with polar vs. non-polar compounds?

Resolution Strategies:

Standardized Protocols : Use dynamic light scattering (DLS) to detect micelle formation in biphasic systems.

Ternary Phase Diagrams : Map solubility limits of solutes (e.g., pharmaceuticals) using cloud-point titration.

Controlled Humidity : Address conflicting data by standardizing water content (e.g., 0.1% vs. 1% H₂O alters polarity).

Example Contradiction : BMIM (L)-lactate may show full miscibility with methanol in dry conditions but phase separation at >2% water .

Q. What spectroscopic techniques are optimal for structural characterization of BMIM (L)-lactate?

Advanced Techniques:

| Technique | Application |

|---|---|

| 2D NMR (COSY, HSQC) | Resolve overlapping peaks in crowded spectra (e.g., imidazolium protons). |

| ESI-MS | Confirm molecular ion ([BMIM]⁺ at m/z 139) and anion ([L-lactate]⁻). |

| Raman Spectroscopy | Identify lactate conformation (e.g., gauche vs. trans C-O bonds). |

Validation : Cross-reference with X-ray crystallography data from analogous ILs (e.g., BMIM bromide) .

Q. What strategies mitigate hygroscopicity issues in BMIM (L)-lactate during electrochemical applications?

Mitigation Methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro